molecular formula C17H18N2O3 B2531762 7-methoxy-5-oxo-N-(m-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034292-68-5

7-methoxy-5-oxo-N-(m-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide

Katalognummer: B2531762
CAS-Nummer: 2034292-68-5
Molekulargewicht: 298.342
InChI-Schlüssel: KDCPBNVOYRCWGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-5-oxo-N-(m-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide is a synthetic indolizine derivative characterized by a methoxy group at position 7, a ketone at position 5, and an N-(m-tolyl) carboxamide moiety at position 7.

Eigenschaften

IUPAC Name

7-methoxy-N-(3-methylphenyl)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11-5-3-6-12(9-11)18-17(21)16-13-7-4-8-19(13)15(20)10-14(16)22-2/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCPBNVOYRCWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C3CCCN3C(=O)C=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-5-oxo-N-(m-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indolizine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Functional Groups: Methoxy, oxo, and carboxamide groups can be introduced through specific reactions such as methylation, oxidation, and amidation, respectively.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indolizine ring.

    Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the indolizine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 7-methoxy-5-oxo-N-(m-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential pharmacological properties. The presence of the indolizine ring system suggests it might interact with biological targets, possibly serving as a lead compound for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its functional groups might impart specific properties that are useful in various industrial applications.

Wirkmechanismus

The mechanism of action of 7-methoxy-5-oxo-N-(m-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function in biological systems.

    Pathway Modulation: Affecting signaling pathways within cells.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Indolizine and Related Carboxamides

Compound Name Substituents/Modifications Molecular Weight Key Biological Activity/Properties Clinical/Research Status Reference
7-Methoxy-5-oxo-N-(m-tolyl)-...-8-carboxamide 7-OCH₃, 8-(m-tolyl carboxamide) ~326.34* Not reported (structural inference) Preclinical research (assumed) N/A
CCRG 81045 (Mitozolomide analog) 3-Methyl, 8-carbamoyl 194.15 Antitumor (L1210, P388 leukemias) Experimental; compared to dacarbazine
Temozolomide 3-Methyl, 4-oxo, 8-carboxamide 194.15 Anticancer (glioblastoma) FDA-approved; cytotoxic
L-870,810 Naphthyridine carboxamide core ~400 (estimated) HIV integrase inhibition Clinical trials halted (toxicity)
Methyl 7-hydroxy-5-oxo-...-8-carboxylate 7-OH, 8-COOCH₃ 209.20 Intermediate for further derivatization Research chemical
7-Chloro-5-oxo-...-8-carboxylic acid 7-Cl, 8-COOH 213.62 Synthetic intermediate; unconfirmed bioactivity Supplier-available

*Calculated based on formula C₁₉H₁₉N₃O₃.

Key Comparative Findings

Antitumor Activity

  • CCRG 81045 : Exhibits potent activity against murine leukemias (e.g., 176% increased survival in P388 models at 100 mg/kg). Its 3-methyl group enhances stability compared to dacarbazine, with a plasma half-life of 1.24 h in mice .
  • Temozolomide: Shares the imidazotetrazinone core with CCRG 81045 but differs in the 3-methyl/4-oxo configuration. It undergoes hydrolysis to form active triazene metabolites, with a human plasma half-life of 1.8 h, enabling oral bioavailability .
  • 7-Methoxy-5-oxo-N-(m-tolyl)... : The methoxy group may improve metabolic stability over hydroxylated analogs (e.g., Methyl 7-hydroxy-5-oxo...), which are prone to oxidation .

Antiviral Potential

  • L-870,810 : Demonstrates that carboxamide frameworks can mimic diketone acid (DKA) pharmacophores in HIV integrase inhibition. However, its clinical failure due to hepatorenal toxicity underscores the importance of substituent selection for safety .

Structural Influences on Stability

  • Chloro and methoxy substituents at position 7 (e.g., 7-Chloro-5-oxo... vs. 7-Methoxy-5-oxo...) may alter electron density, affecting hydrolysis rates. For example, CCRG 81045’s 3-methyl group stabilizes the tetrazinone ring, whereas Temozolomide’s 4-oxo group facilitates pH-dependent degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.